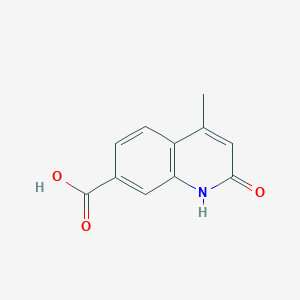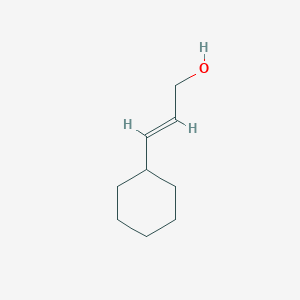
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol
Übersicht
Beschreibung
The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .Wissenschaftliche Forschungsanwendungen
pH-empfindliche Nanopartikel
Diese Verbindung wird bei der Herstellung von pH-empfindlichen Nanopartikeln verwendet . Diese Nanopartikel wurden ausgiebig auf ihre Fähigkeit untersucht, therapeutische Wirkstoffe in Zellen zu transportieren . Die Verbindung, auch als DPAEMA bezeichnet, ist ein kationisches, aminhaltiges Monomer, das aufgrund seiner hohen Biokompatibilität und Fähigkeit, pH-Empfindlichkeit zu verleihen, häufig als ionisierbarer hydrophober Block in Nanopartikel eingeführt wird .
Arzneimittelverabreichung
DPAEMA wird in Anwendungen zur Arzneimittelverabreichung verwendet . Die meisten Studien mit DPAEMA haben sich mit der Abgabe von hydrophoben, ungeladenen Antitumormitteln befasst, bei denen die Freisetzung der Nutzlast durch Diffusion aus den Nanocarriern zum Zielort unterstützt wird .
Nanopartikelstabilität
Die Verbindung wird verwendet, um die Stabilität von Nanopartikeln zu verbessern . In der zitierten Studie werden die physikalisch-chemischen Eigenschaften und die Effizienz der Frachtstoffabgabe eines kationischen Nanopartikel-Systems mit der Einführung von DPAEMA analysiert .
Zytokompatibilität
DPAEMA ist für seine hohe Zytokompatibilität bekannt . Dies macht es zu einem idealen Kandidaten für die Verwendung als Comonomer oder als Hauptfunktionsmonomer bei der Synthese von pH-empfindlichen Nanopartikeln für den Einsatz in biologischen Anwendungen .
Antibakterielles Verhalten
Die Verwendung von Monomeren mit tertiären Aminen als funktionelle Gruppe, wie z. B. DPAEMA, bietet Hydrogelen und Nanostrukturen weitere gewünschte Eigenschaften, wie z. B. antimikrobielles Verhalten
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s known that the compound contains a diisopropylamino group, which is a common amine nucleophile in organic synthesis . This suggests that it may interact with its targets through nucleophilic substitution reactions, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of ph-responsive amphiphilic star-like copolymers , suggesting that this compound may also be involved in similar biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, pH-responsive properties of similar compounds suggest that changes in pH levels could influence the compound’s action . .
Eigenschaften
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861286 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

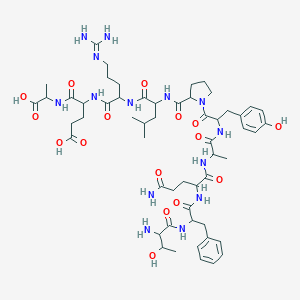
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
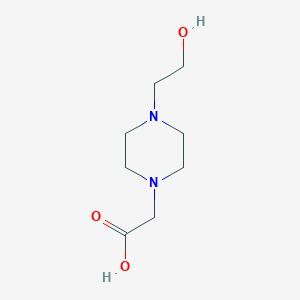
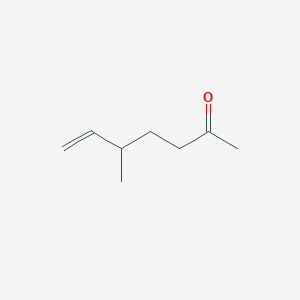

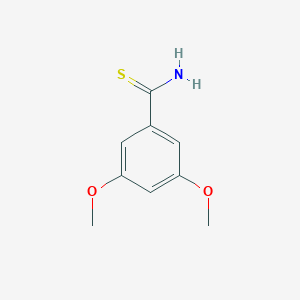

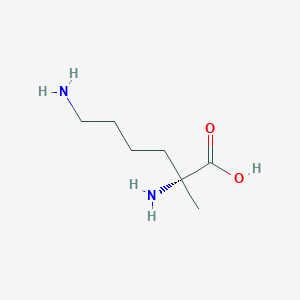

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

